2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety linked to an acetamide group, which is further connected to a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide typically involves the reaction of benzotriazole with an appropriate acylating agent, followed by the introduction of the pyrrolidine moiety. One common method involves the use of benzotriazole, 2-bromo-N-(2-pyrrolidin-1-ylethyl)acetamide, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted benzotriazole or acetamide derivatives.
Scientific Research Applications
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzotriazole moiety may bind to certain enzymes or receptors, modulating their activity. Additionally, the pyrrolidine ring could enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzotriazol-1-yl)acetamide: Lacks the pyrrolidine moiety, resulting in different chemical properties.
N-(2-pyrrolidin-1-ylethyl)acetamide: Does not contain the benzotriazole ring, affecting its reactivity and applications.
Uniqueness
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide is unique due to the combination of the benzotriazole and pyrrolidine moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c20-14(15-7-10-18-8-3-4-9-18)11-19-13-6-2-1-5-12(13)16-17-19/h1-2,5-6H,3-4,7-11H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZIRYPIAJOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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